1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[4,3-c]azepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8-3-2-4-9-5-7(8)6-10-11/h6,9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEVSQUHBXYCKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCCC2)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1505428-23-8 | |
| Record name | 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
molecular weight and formula of 1-methyl-pyrazolo[4,3-c]azepine
The following technical guide details the physicochemical properties, synthesis, and application of 1-methyl-pyrazolo[4,3-c]azepine , specifically focusing on its biologically relevant hexahydro-scaffold form.
Core Scaffold & Chemical Identity
In drug discovery, the term "1-methyl-pyrazolo[4,3-c]azepine" almost exclusively refers to the 1,4,5,6,7,8-hexahydro derivative. The fully unsaturated azepine analog is anti-aromatic (8
Part 1: Chemical Specifications
| Property | Data |
| Primary Target Name | 1-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine |
| CAS Number | 1505428-23-8 |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| Exact Mass | 151.1109 |
| LogP (Predicted) | ~0.21 (Hydrophilic, good solubility) |
| pKa (Predicted) | ~9.5 (Secondary amine), ~2.5 (Pyrazole) |
| H-Bond Donors | 1 (Azepine NH) |
| H-Bond Acceptors | 2 (Pyrazole N, Azepine N) |
| SMILES | CN1N=CC2=C1CCCNC2 |
| InChI Key | KWEVSQUHBXYCKQ-UHFFFAOYSA-N |
Part 2: Structural Analysis & 3D Conformation
The molecule consists of a planar, aromatic pyrazole ring fused to a non-planar, seven-membered azepine ring.
-
Pyrazole Sector (Aromatic): The 1-methyl-pyrazole moiety is flat and electron-rich. The N1-methyl group projects into the solvent front, often occupying a hydrophobic pocket in protein targets (e.g., the ATP-binding site of kinases).
-
Azepine Sector (Aliphatic): The saturated azepine ring adopts a twisted chair or boat-like conformation to minimize transannular strain. This puckering positions the secondary amine (NH) vectorially distinct from flat analogs like pyrazolo-pyridines, offering unique access to solvent-exposed acidic residues in binding pockets.
Diagram 1: Structural Logic & Numbering
Caption: Decomposition of the 1-methyl-pyrazolo[4,3-c]azepine scaffold into its aromatic and aliphatic functional sectors.
Part 3: Synthesis Protocol
The synthesis of the [4,3-c] fused system typically proceeds via the "Enaminone Method," utilizing a 4-azepanone precursor. This route is preferred for its regiocontrol and scalability.
Reagents & Conditions:
-
Starting Material: N-Boc-hexahydro-4H-azepin-4-one (commercially available).
-
Reagent A:
-Dimethylformamide dimethyl acetal (DMF-DMA). -
Reagent B: Methylhydrazine (
). -
Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane.
Step-by-Step Methodology:
Step 1: Enaminone Formation
-
Protocol: Dissolve N-Boc-azepan-4-one (1.0 eq) in anhydrous Toluene. Add DMF-DMA (1.5 eq). Reflux (
) for 12–16 hours. -
Mechanism: Condensation of the dimethyl acetal with the
-carbon of the ketone generates an -unsaturated enaminone intermediate. -
Observation: The reaction mixture typically turns yellow/orange. Concentration in vacuo yields the crude enaminone.
Step 2: Cyclocondensation (Pyrazole Ring Closure)
-
Protocol: Redissolve the crude enaminone in Ethanol (
). Cool to . Add Methylhydrazine (1.2 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 2–4 hours. -
Regioselectivity: Methylhydrazine can attack the enaminone to yield two isomers (1-methyl or 2-methyl). The 1-methyl isomer is generally favored due to the electronics of the enaminone system, but chromatographic separation (Flash Column Chromatography, 0-10% MeOH in DCM) is often required to isolate the pure 1-methyl regioisomer.
-
Product: tert-butyl 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine-5-carboxylate.
Step 3: Deprotection
-
Protocol: Dissolve the protected intermediate in Dichloromethane (DCM). Add TFA (10–20% v/v). Stir at RT for 1 hour.
-
Workup: Basify with saturated
or to pH > 10. Extract with DCM/Isopropanol (3:1) to recover the free base. -
Final Product: 1-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine .
Diagram 2: Synthetic Workflow
Caption: Synthetic route from commercially available azepan-4-one to the target pyrazolo-azepine scaffold.
Part 4: Medicinal Chemistry Applications
This scaffold is a "Privileged Structure" in modern drug design, particularly for:
-
Kinase Inhibitors (JAK/CDK/ERK):
-
The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the "hinge region" of kinase ATP pockets.
-
The azepine ring provides a constrained vector to project substituents into the solvent-exposed ribose pocket or the back-pocket, depending on substitution at the azepine nitrogen (
). -
Advantage:[1][2] The 7-membered ring offers a different vector than the standard piperidine (6-membered) ring, potentially overcoming patent space limitations or improving selectivity profiles.
-
-
GPCR Modulation:
-
Azepine derivatives are historically significant in GPCR pharmacology (e.g., Benzazepines). The pyrazole fusion adds polarity and hydrogen-bonding capability, useful for targeting aminergic receptors (Dopamine D2/D3, Serotonin 5-HT).
-
-
Fragment-Based Drug Discovery (FBDD):
-
With a MW of ~151 Da, this molecule is an ideal "Fragment" lead. It has high ligand efficiency (LE) potential due to its rigid core and defined vectors for elaboration.
-
Diagram 3: Pharmacophore Mapping
Caption: Pharmacophore map illustrating the three critical interaction points for drug design.
Part 5: Handling & Safety
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Hygroscopic solid or oil. Store under inert atmosphere (Nitrogen/Argon) at -20°C to prevent oxidation of the secondary amine.
-
Stability: Stable in solution (DMSO/Methanol) for short periods. Avoid prolonged exposure to air. The free base readily forms carbonate salts with atmospheric
.
References
-
Fluorochem. (2024). Product Sheet: 1-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine (CAS 1505428-23-8). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 125449054 (Trimethyl derivative analog). Link
-
Bentham Science. (2021). Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives. Mini-Reviews in Organic Chemistry. Link
-
M. Sayed Mohamed et al. (2012).[1][3] Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives (Structural analog comparison). Open Journal of Medicinal Chemistry. Link
-
AChemBlock. (2024). Catalog Entry: 2,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine.[4] Link
Sources
- 1. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride | 1955557-03-5 [sigmaaldrich.com]
Technical Whitepaper: Biological Activity & Medicinal Chemistry of 1-Methyl-pyrazolo[4,3-c]azepine
The following technical guide details the biological potential, pharmacological applications, and experimental utility of the 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine scaffold.
Executive Summary
1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine is a bicyclic heterocyclic scaffold emerging as a critical pharmacophore in oncology and neurology drug discovery. Unlike simple pyrazoles, this fused system incorporates a seven-membered azepine ring, providing unique conformational restriction and vector orientation for substituents.
While the unsubstituted core serves primarily as a building block, its derivatives have demonstrated significant biological activity in two high-value therapeutic areas:
-
Pan-KRas Inhibition: Recent patent literature (2022-2024) identifies this scaffold as a key structural motif in inhibitors of KRas G12C, G12D, and wild-type KRas, targeting the switch-II pocket.
-
Epigenetic Modulation: Derivatives functioning as CBP/EP300 bromodomain inhibitors for chromatin remodeling therapy.
This guide analyzes the structural biology, mechanism of action, and experimental protocols for validating derivatives of this scaffold.
Structural Analysis & Pharmacophore Theory
Chemical Identity[1][2]
-
IUPAC Name: 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine
-
Core Geometry: A 5-membered pyrazole ring fused to a 7-membered azepine ring across the [4,3-c] bond.
-
Key Functional Handles:
-
N1-Methyl: Provides hydrophobic bulk and prevents tautomerization, locking the pyrazole orientation.
-
Azepine Nitrogen (N6): The primary vector for SAR (Structure-Activity Relationship) expansion. In KRas inhibitors, this nitrogen is often acylated with acrylamides (for covalent G12C targeting) or bulky hydrophobic groups (for non-covalent binding).
-
Pharmacophoric Advantages
The "c-fusion" of the pyrazole to the azepine creates a semi-rigid scaffold that mimics the twist of peptide bonds found in natural substrates.
| Feature | Medicinal Chemistry Advantage |
| 7-Membered Ring | Induces a "boat-chair" conformation, projecting substituents into pockets inaccessible to flat 6-membered (pyridine) analogs. |
| Basicity | The secondary amine (pKa ~9-10) allows for salt formation and solubility modulation, critical for oral bioavailability. |
| Metabolic Stability | The N-methyl pyrazole is generally resistant to oxidative metabolism compared to N-H pyrazoles. |
Primary Biological Application: KRas Inhibition
The most significant recent application of the pyrazolo[4,3-c]azepine scaffold is in the development of Pan-KRas inhibitors .
Mechanism of Action
KRas (Kirsten rat sarcoma viral oncogene homolog) acts as a molecular switch.[1][2] Mutations (e.g., G12C, G12D) lock the protein in an active, GTP-bound state, driving uncontrolled cell proliferation.
-
Role of the Scaffold: The pyrazolo[4,3-c]azepine core fits into the Switch-II pocket of KRas. The rigid bicyclic structure acts as a spacer, positioning a "warhead" (attached to the azepine nitrogen) to interact with the mutant residue (e.g., Cysteine 12).
-
Binding Mode: The pyrazole ring often forms hydrogen bonds with backbone residues (e.g., Gly60), while the azepine ring projects hydrophobic groups into the cryptic pocket exposed during the GDP-GTP cycle.
Signaling Pathway Visualization
The following diagram illustrates the intervention point of pyrazolo[4,3-c]azepine derivatives within the MAPK/ERK pathway.
Caption: Pyrazolo[4,3-c]azepine derivatives inhibit KRas signaling by locking the protein in an inactive GDP-bound state or sterically hindering RAF binding.
Secondary Applications
Epigenetic Regulation (CBP/EP300)
Derivatives containing the pyrazolo[4,3-c]azepin-6-one motif (oxidized variant) have been identified as inhibitors of the bromodomain of CBP (CREB-binding protein) and EP300.
-
Therapeutic Target: Cancer and fibrotic diseases.[3]
-
Mechanism: Prevents the recognition of acetylated lysine residues on histones, thereby silencing oncogene transcription.
Serotonin (5-HT) Receptor Modulation
Isomeric pyrazolo-azepines are well-known 5-HT ligands. The [4,3-c] scaffold is investigated for:
-
5-HT2C Agonism: Potential for obesity treatment.
-
5-HT6 Antagonism: Cognitive enhancement in Alzheimer's models.
Experimental Protocols
Synthesis of the Core Scaffold
To access the 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine core for derivatization:
-
Starting Material: 1-Methyl-4-piperidone (or azepan-4-one analog).
-
Formylation: React with dimethylformamide dimethyl acetal (DMF-DMA) to generate the enaminone intermediate.
-
Cyclization: Condensation with hydrazine hydrate (or methylhydrazine) closes the pyrazole ring.
-
Reduction: If starting from an unsaturated precursor, catalytic hydrogenation (Pd/C, H2) yields the saturated azepine ring.
In Vitro KRas Nucleotide Exchange Assay
Purpose: To measure the ability of a pyrazolo[4,3-c]azepine derivative to lock KRas in the inactive state.
Reagents:
-
Recombinant KRas (G12C or WT) loaded with fluorescent GDP (Mant-GDP).
-
SOS1 (catalytic domain) as the exchange factor.
-
Excess unlabeled GTP.
Protocol:
-
Preparation: Dilute KRas-Mant-GDP (200 nM) in assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.4).
-
Incubation: Add the test compound (Pyrazolo-azepine derivative) at varying concentrations (0.1 nM – 10 µM) and incubate for 30 mins at 25°C.
-
Initiation: Add SOS1 (100 nM) and excess GTP (100 µM) to trigger exchange.
-
Measurement: Monitor the decrease in fluorescence (Ex 360nm / Em 440nm) as Mant-GDP is released.
-
Data Analysis: Plot fluorescence decay curves. A potent inhibitor will decrease the rate of fluorescence loss (maintaining the KRas-Mant-GDP complex).
Cellular Viability Assay (MIA PaCa-2 Lines)
Purpose: Validate biological activity in a KRas-dependent cancer cell line.
-
Seeding: Plate MIA PaCa-2 cells (KRas G12C mutant) at 3,000 cells/well in 96-well plates.
-
Treatment: Treat with serial dilutions of the compound for 72 hours.
-
Readout: Use CellTiter-Glo® (ATP quantification) to determine cell viability.
-
Control: Compare against A549 cells (KRas G12S) to determine mutation selectivity.
References
-
Chemical Abstracts Service (CAS). 1-methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine (CAS 1505428-23-8). Common Chemistry Database. [Link]
- World Intellectual Property Organization (WIPO).Azaquinazoline Pan-KRas Inhibitors.
-
Justia Patents. Tetrahydropyridopyrimidine Pan-KRas Inhibitors. US Patent Application 20220194939. (2022).[1][4][5] [Link]
-
Bentham Science. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Current Organic Chemistry.[6] [Link]
- Google Patents.Heterocyclic Inhibitors of CBP/EP300 and Their Use in the Treatment of Cancer. WO2017205536A3. (2017).
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. WO2022132200A1 - Azaquinazoline pan-kras inhibitors - Google Patents [patents.google.com]
- 3. WO2017205538A1 - Pyrazolopyridine derivatives for the treatment of cancer - Google Patents [patents.google.com]
- 4. Azepine - Wikipedia [en.wikipedia.org]
- 5. media.malariaworld.org [media.malariaworld.org]
- 6. benthamscience.com [benthamscience.com]
A Technical Guide to Pharmacophore Modeling of 1-methyl-pyrazolo[4,3-c]azepine: A Prospective Approach for Novel Drug Discovery
Abstract
The 1-methyl-pyrazolo[4,3-c]azepine scaffold represents a promising starting point for the development of novel therapeutics, given the diverse biological activities associated with related pyrazolo-azepine derivatives.[1][2] This in-depth technical guide outlines a comprehensive strategy for the pharmacophore modeling of this scaffold. While specific biological targets for 1-methyl-pyrazolo[4,3-c]azepine are still under investigation, this document provides a prospective framework for researchers and drug development professionals. We will explore both ligand-based and structure-based pharmacophore modeling techniques, detailing the causality behind experimental choices and emphasizing self-validating protocols to ensure scientific integrity. This guide will serve as a roadmap for identifying key chemical features responsible for potential biological activity, ultimately accelerating the discovery of novel drug candidates.
Introduction: The Therapeutic Potential of the Pyrazolo[4,3-c]azepine Scaffold
The fusion of a pyrazole ring with an azepine core creates a unique three-dimensional architecture with significant potential for interacting with a variety of biological targets. Pyrazolo-fused heterocyclic compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor effects.[1][3] Furthermore, derivatives of the closely related pyrazolodiazepine scaffold have been identified as potent modulators of challenging targets such as G protein-coupled receptors (GPCRs) and ion channels.[4][5]
The subject of this guide, 1-methyl-pyrazolo[4,3-c]azepine, introduces a specific methylation pattern that can significantly influence its conformational preferences and interaction patterns within a biological target's binding site. Pharmacophore modeling serves as a powerful computational tool to distill the essential steric and electronic features of a molecule that are necessary for its biological activity.[6][7][8] This approach is instrumental in virtual screening to identify novel active compounds and in guiding lead optimization.[9][10][11]
This guide will present a dual-strategy approach to the pharmacophore modeling of 1-methyl-pyrazolo[4,3-c]azepine, encompassing both ligand-based and structure-based methodologies. This ensures a robust exploration of its potential, even in the absence of a definitively identified biological target.
Ligand-Based Pharmacophore Modeling: Unveiling Common Features from Active Analogs
In the absence of a known 3D structure of a biological target, ligand-based pharmacophore modeling (LBPM) is the method of choice.[6][11][12] This approach relies on a set of known active molecules to deduce the common chemical features that are essential for their biological activity.
Rationale and Experimental Causality
The fundamental assumption of LBPM is that molecules with similar biological activity share a common binding mode and, therefore, a common set of pharmacophoric features.[6] The selection of the training set of active compounds is a critical step that directly impacts the quality and predictive power of the resulting pharmacophore model. A diverse set of active analogs with a range of potencies is ideal for generating a robust model.
Detailed Step-by-Step Methodology for Ligand-Based Pharmacophore Modeling
The following protocol outlines a comprehensive workflow for generating a ligand-based pharmacophore model for 1-methyl-pyrazolo[4,3-c]azepine derivatives.
Step 1: Training Set Preparation
-
Compound Selection: Curate a dataset of at least 5-10 structurally diverse 1-methyl-pyrazolo[4,3-c]azepine analogs with known biological activity against a hypothetical target (e.g., a specific kinase or GPCR). Include compounds with a range of potencies (e.g., pIC50 values).
-
3D Structure Generation: Generate low-energy 3D conformations for each molecule in the training set using computational chemistry software such as MOE® or Discovery Studio®.
-
Energy Minimization: Perform energy minimization on each conformation to relieve any steric strain and to identify stable conformational states.
Step 2: Pharmacophore Feature Identification
-
Feature Definition: Identify potential pharmacophoric features for each molecule, including:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
Positive Ionizable (PI) centers
-
Negative Ionizable (NI) centers
-
-
Common Feature Identification: Utilize a pharmacophore modeling algorithm (e.g., HipHop in Catalyst) to identify the common spatial arrangement of these features among the most active compounds in the training set.
Step 3: Pharmacophore Model Generation and Refinement
-
Hypothesis Generation: The software will generate a series of pharmacophore hypotheses, each representing a different combination and spatial arrangement of features.
-
Scoring and Ranking: Each hypothesis is scored based on how well it maps to the active compounds and avoids mapping to any known inactive compounds.
-
Model Selection: The highest-scoring hypothesis that is also consistent with any available structure-activity relationship (SAR) data is selected as the final pharmacophore model.
Visualization of Ligand-Based Pharmacophore Modeling Workflow
Caption: Workflow for Structure-Based Pharmacophore Modeling.
Pharmacophore Model Validation: Ensuring Predictive Power
A crucial step in the pharmacophore modeling process is rigorous validation to ensure the model's ability to distinguish between active and inactive compounds. [13][14]Both internal and external validation methods should be employed.
Internal Validation
-
Leave-one-out Cross-Validation: This technique involves systematically removing one compound from the training set, regenerating the pharmacophore model, and then testing its ability to predict the activity of the removed compound.
-
Bootstrapping: This method involves creating multiple training sets by random sampling with replacement from the original training set and generating a pharmacophore model for each. The stability of the models is then assessed.
External Validation
-
Test Set Validation: The predictive power of the pharmacophore model is assessed using an independent test set of compounds that were not used in the model's development. [13]This test set should ideally contain both active and inactive molecules.
-
Decoy Set Screening: The model is used to screen a large database of known inactive or random molecules (a decoy set). A good pharmacophore model should have a low hit rate for the decoy set.
Quantitative Validation Metrics
The performance of the pharmacophore model is quantified using several statistical metrics, as summarized in the table below.
| Metric | Description | Formula |
| Enrichment Factor (EF) | Measures how many more active compounds are found in the hit list compared to a random selection. | EF = (Ha / Ht) / (A / D) |
| Goodness of Hit (GH) Score | A scoring function that considers the percentage of active compounds retrieved and the percentage of actives in the database. | GH = [(Ha(3A + Ht)) / (4HtA)] * (1 - ((Ht - Ha) / (D - A))) |
| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate against the false positive rate at various threshold settings. | - |
| Area Under the Curve (AUC) | The area under the ROC curve, providing a single measure of the model's predictive ability. | - |
Where: Ha = number of active hits, Ht = total number of hits, A = total number of active compounds in the database, D = total number of compounds in the database.
Application in Virtual Screening and Drug Discovery
The validated pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential to be active against the target of interest. [9][10]
Virtual Screening Workflow
-
Database Preparation: Select and prepare one or more large compound databases for screening (e.g., ZINC, ChEMBL, or in-house libraries). [10]2. Pharmacophore-Based Screening: Use the validated pharmacophore model to rapidly screen the databases, filtering for molecules that match the pharmacophoric features.
-
Hit Filtering and Refinement: The initial hits are then subjected to further filtering based on drug-likeness properties (e.g., Lipinski's Rule of Five), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, and visual inspection.
-
Molecular Docking: The most promising hits are then docked into the binding site of the target protein (if available) to predict their binding mode and affinity.
-
Experimental Validation: The top-ranked compounds are acquired or synthesized for experimental testing to confirm their biological activity.
Visualization of the Virtual Screening Cascade
Caption: A typical virtual screening cascade using a pharmacophore model.
Conclusion and Future Directions
This technical guide has provided a comprehensive and prospective framework for the pharmacophore modeling of 1-methyl-pyrazolo[4,3-c]azepine. By employing both ligand-based and structure-based approaches and adhering to rigorous validation protocols, researchers can effectively utilize this scaffold for the discovery of novel drug candidates. The integration of artificial intelligence and machine learning in pharmacophore modeling is an emerging area that promises to further enhance the predictive power and efficiency of these methods. [6][8]As more biological data for 1-methyl-pyrazolo[4,3-c]azepine and its analogs become available, the models and workflows described herein can be refined to provide even greater insights into their therapeutic potential.
References
- Pharmacophore modeling: advances and pitfalls. (2026, January 7). Frontiers.
- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Des Devel Ther, 8, 1961–1978.
- Pharmacophore modeling. (2025, August 15). Fiveable.
- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (n.d.). Nanotechnology Perceptions.
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Kaserer, T., Beck, K. R., Akram, M., Odermatt, A., & Schuster, D. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832. [Link]
- Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022, June 11). ScienceDirect.
- Durrant, J. D., & McCammon, J. A. (2011). Drug Design by Pharmacophore and Virtual Screening Approach. CNR-IRIS.
- Durrant, J. D., & McCammon, J. A. (2011). Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023, September 26). ACS Omega.
- Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simul
- Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.).
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Muhammed, M. T., & Akı-Yalçın, Ö. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Science, 8(3), 749-762. [Link]
- Pharmacophore Modeling for Targets with Extensive Ligand Libraries: A Case Study on SARS-CoV-2 Mpro. (2025, September 26). JoVE.
- Structure based Pharmacophore Modeling Service. (n.d.).
- Full article: Structure-based three-dimensional pharmacophores as an alternative to traditional methodologies. (2014, June 12). Taylor & Francis.
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An In-depth Technical Guide to the Structural Analysis of Fused Pyrazole-Azepine Ring Systems
Introduction: The Architectural Significance of Pyrazole-Azepine Scaffolds in Drug Discovery
The fusion of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—and an azepine ring—a seven-membered nitrogen-containing heterocycle—creates a class of compounds with significant conformational complexity and rich pharmacological potential.[1][2][3] These fused systems are cornerstone scaffolds in modern medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] Notably, specific derivatives have been investigated as potent antagonists for receptors like the 5-HT₇ serotonin receptor, highlighting their relevance in developing therapies for central nervous system disorders.[5]
The therapeutic efficacy of these molecules is inextricably linked to their three-dimensional structure. The planarity of the pyrazole moiety contrasts sharply with the inherent flexibility of the seven-membered azepine ring, which can adopt multiple low-energy conformations such as chairs, twist-boats, and boats.[6][7][8] This conformational dynamism profoundly influences how the molecule interacts with biological targets. Therefore, a rigorous and multi-faceted approach to structural analysis is not merely a confirmatory step but a critical component of the drug design and development process.
This guide provides a comprehensive, field-proven framework for the complete structural elucidation of fused pyrazole-azepine systems. It moves beyond a simple listing of techniques to explain the causal logic behind the analytical workflow, integrating spectroscopic, crystallographic, and computational methods into a self-validating system for achieving unambiguous structural and conformational assignment.
Part 1: Spectroscopic Elucidation: The First Line of Inquiry
Spectroscopic methods provide the initial, yet crucial, insights into the molecular framework, confirming connectivity and offering clues to the three-dimensional arrangement in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR is the most powerful technique for determining the chemical structure of organic molecules in solution. A multi-dimensional approach is essential for complex fused systems.
Expertise & Rationale: The analysis begins with standard 1D ¹H and ¹³C NMR to identify the types and number of protons and carbons. However, for a fused pyrazole-azepine, severe signal overlap is common.[9] Therefore, 2D NMR techniques are not optional; they are fundamental to the workflow. Experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks within the pyrazole and azepine rings, while HSQC (Heteronuclear Single Quantum Coherence) links each proton to its directly attached carbon.
The most critical experiment for confirming the fused architecture is the HMBC (Heteronuclear Multiple Bond Correlation).[10] It reveals 2- and 3-bond correlations between protons and carbons, providing the unambiguous evidence that connects the two ring systems. For instance, observing a correlation from a proton on the azepine ring to a carbon in the pyrazole ring definitively establishes the fusion point. Furthermore, ¹⁵N NMR, though less common due to lower sensitivity, can offer profound insight into the electronic environment of the three distinct nitrogen atoms (two in the pyrazole, one in the azepine), which is vital for understanding reactivity and potential hydrogen bonding.[11]
Self-Validating Protocol for NMR Analysis:
-
Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C{¹H} NMR spectra. Use DEPT-135 to differentiate between CH/CH₃ and CH₂ signals.
-
Establish ¹H-¹H Connectivity: Run a ¹H-¹H COSY experiment to identify all spin systems. This will clearly map the proton networks within the azepine ring and any substituents.
-
Link Protons to Carbons: Perform an HSQC experiment to create a direct, one-bond correlation map between every proton and its attached carbon. This assigns the carbon resonances for all protonated carbons.
-
Confirm the Fused Skeleton: Execute an HMBC experiment. This is the keystone of the analysis. Look for long-range correlations between protons on one ring and carbons on the other, which validates the fused structure. This experiment also helps assign quaternary carbons that are invisible in HSQC.
-
Determine 3D Conformation: Use NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space, but not necessarily through bonds. NOE correlations are critical for determining the relative stereochemistry and the preferred conformation of the flexible azepine ring in solution.[10]
Visualization: NMR Structural Elucidation Workflow
Caption: A systematic workflow for the complete NMR analysis of fused heterocyclic systems.
Data Presentation: Typical NMR Chemical Shifts
| Atom Position | Typical ¹H δ (ppm) | Typical ¹³C δ (ppm) | Notes |
| Pyrazole C-H | 6.5 - 8.0 | 100 - 140 | Position is highly dependent on substituents and N-alkylation. |
| Pyrazole Quaternary C | - | 135 - 155 | Identified via HMBC. |
| Azepine CH₂ (aliphatic) | 1.5 - 4.0 | 20 - 60 | Wide range due to conformational flexibility and proximity to nitrogen. |
| Azepine C-H (adjacent to N) | 2.5 - 4.5 | 45 - 70 | Deshielded by the adjacent nitrogen atom. |
| Azepine C=C (if unsaturated) | 5.5 - 7.0 | 120 - 145 | Similar to standard olefinic shifts. |
Note: These are generalized ranges and can vary significantly based on substitution, solvent, and conformation.[10][12][13]
Mass Spectrometry (MS): Absolute Mass and Fragmentation
MS provides two essential pieces of information: the exact molecular weight and fragmentation patterns that corroborate the proposed structure.
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is non-negotiable. It provides a mass measurement accurate to within a few parts per million, allowing for the unambiguous determination of the elemental formula. This is a critical self-validation step that confirms the compound's composition before further analysis. Tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can reveal characteristic cleavage patterns. For pyrazole-azepines, common fragmentations include the retro-Diels-Alder-type cleavage of the azepine ring or the loss of substituents from the pyrazole core, providing a "fingerprint" that supports the NMR-derived structure.[14]
Self-Validating Protocol for Mass Spectrometry:
-
Confirm Molecular Ion: Obtain an ESI-MS spectrum to identify the protonated molecular ion, [M+H]⁺.
-
Determine Elemental Formula: Perform HRMS on the [M+H]⁺ peak to obtain an exact mass. Use this to calculate the elemental formula and confirm it matches the expected structure.
-
Analyze Fragmentation: If the structure is novel, perform an MS/MS experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions and propose logical fragmentation pathways that are consistent with the fused pyrazole-azepine scaffold.
Part 2: X-ray Crystallography: The Unambiguous 3D Structure
While NMR reveals the structure in solution, single-crystal X-ray crystallography provides the definitive, high-resolution 3D structure in the solid state.
Expertise & Rationale: This technique is the gold standard for structural determination.[15][16] It resolves any ambiguity in stereochemistry, conformation, and regiochemistry. For fused pyrazole-azepine systems, its most vital contribution is determining the precise puckering and conformation of the seven-membered azepine ring.[17] It provides exact measurements of bond lengths, bond angles, and torsional angles, which are invaluable for understanding steric effects and for validating computational models. Furthermore, the resulting crystal structure reveals the intermolecular packing forces, such as hydrogen bonds or π-π stacking, which can be critical for understanding physical properties and for designing crystalline solid forms of a drug candidate.[18]
Self-Validating Protocol for X-ray Crystallography:
-
Crystal Growth: Grow a single crystal of suitable size and quality. This is often the most challenging step, requiring screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer.[19] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the phase problem to obtain an initial electron density map. Build a molecular model into the map and refine it against the experimental data using full-matrix least-squares techniques until the model converges with a low R-factor, indicating a good fit.[18][19]
-
Structure Validation: Analyze the final structure for geometric reasonability (bond lengths, angles) and check for any unusual crystallographic alerts using software like PLATON.
Visualization: X-ray Crystallography Workflow
Caption: The workflow for determining a definitive solid-state structure via X-ray crystallography.
Part 3: Computational Modeling: Exploring the Conformational Landscape
The static picture from X-ray crystallography does not capture the dynamic nature of the azepine ring in solution. Computational chemistry is essential for exploring the full conformational energy landscape.
Expertise & Rationale: The azepine ring's flexibility means the molecule likely exists as an equilibrium of multiple conformers in solution. The biologically active conformation may not even be the most stable one, but rather the one that best fits the target's binding site. Quantum mechanical methods, particularly Density Functional Theory (DFT), are used to optimize the geometry of various possible conformers and calculate their relative energies.[20][21] This allows for the identification of the most stable chair, boat, and twist-boat forms.
Crucially, these calculations provide a powerful link back to experimental data. NMR chemical shifts and coupling constants can be calculated for each low-energy conformer and compared to the experimental NMR data.[22][23] A strong correlation between the calculated values for a specific conformer (or a population-weighted average of conformers) and the experimental spectrum provides high confidence in the conformational assignment in solution. This integrated experimental-computational approach is a hallmark of modern structural analysis.
Self-Validating Protocol for Conformational Analysis:
-
Initial Conformational Search: Build the molecule in silico and perform a systematic conformational search using a computationally inexpensive method like molecular mechanics to identify all plausible low-energy conformers of the azepine ring.
-
Quantum Mechanical Optimization: Take the lowest energy conformers from the initial search and perform full geometry optimization and frequency calculations using a robust DFT method (e.g., B3LYP/6-311+G(2d,p)).[24][25] The absence of imaginary frequencies confirms a true energy minimum.
-
Calculate Relative Energies: Determine the relative stability of each optimized conformer based on their calculated Gibbs free energies in a simulated solvent environment.
-
NMR Property Calculation: For the most stable conformers (< 2-3 kcal/mol from the global minimum), calculate their theoretical ¹H and ¹³C NMR chemical shifts using a method like GIAO (Gauge-Independent Atomic Orbital).
-
Correlate and Conclude: Compare the calculated NMR data with the experimental spectra. The conformer (or blend of conformers) that provides the best fit is assigned as the dominant structure in solution.
Visualization: Integrated Structural Analysis Paradigm
Caption: The synergistic relationship between NMR, X-ray, and computational methods.
Conclusion
The structural analysis of fused pyrazole-azepine systems demands an integrated, multi-technique approach. While NMR spectroscopy maps the molecular skeleton in solution and mass spectrometry confirms its elemental composition, only X-ray crystallography can provide the definitive solid-state 3D structure. However, to fully comprehend the molecule's behavior, computational modeling is essential to explore the dynamic conformational landscape of the flexible azepine ring. By systematically applying these methods in a self-validating workflow, researchers can achieve a complete and unambiguous understanding of their molecular architecture, a prerequisite for rational drug design and the development of novel therapeutics.
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Metabolic Profiling and Optimization of the 1-Methyl-Pyrazolo[4,3-c]azepine Scaffold
Executive Summary
The 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine scaffold represents a bicyclic pharmacophore increasingly utilized in kinase inhibition and GPCR ligand design. While the pyrazole core offers thermodynamic stability and hydrogen-bond acceptor capabilities, the fused saturated azepine ring introduces significant metabolic liabilities.
Predicted Stability Profile:
-
Phase I Stability: Low to Moderate. The saturated azepine ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidative clearance.[1]
-
Phase II Stability: Moderate. The secondary amine of the azepine ring (if unsubstituted) is a primary handle for glucuronidation.
-
Primary Clearance Mechanism: Oxidative debalkylation and ring hydroxylation driven by CYP3A4 and CYP2D6.
Structural Alert Analysis & Metabolic Soft Spots
To accurately predict the metabolic fate of this molecule, we must deconstruct it into its constituent pharmacophores and analyze their electronic and steric interactions with metabolic enzymes.
The Pyrazole Core (1-Methyl-1H-pyrazole)[1]
-
Stability: Generally high. The aromatic system is resistant to direct oxidation.
-
Liability: The
-methyl group is a canonical "soft spot."[1] CYP450 enzymes (specifically CYP2E1 and CYP3A4) can catalyze the hydroxylation of the methyl carbon, leading to an unstable hemiaminal intermediate that collapses to release formaldehyde, resulting in the -desmethyl metabolite.
The Azepine Ring (4H,5H,6H,7H,8H-azepine)
-
Stability: Low. This is a lipophilic, saturated seven-membered ring.
-
Liability (Oxidative): The carbon atoms
to the azepine nitrogen are electronically activated for Hydrogen Atom Transfer (HAT) by the CYP450 Iron-Oxo species. -
Liability (Conjugative): The secondary amine (NH) in the azepine ring is a nucleophilic site prone to:
- -Glucuronidation (via UGTs).
- -Oxidation (via FMOs or CYP).[1]
Predicted Metabolic Pathways
The following diagram illustrates the predicted biotransformation cascade. The parent molecule is expected to undergo parallel oxidation and conjugation events.
Figure 1: Predicted metabolic tree showing primary Phase I oxidation and Phase II conjugation pathways.[1]
Experimental Validation: Microsomal Stability Protocol
To validate these predictions, a Microsomal Stability Assay is the gold standard.[2] This protocol is designed to be self-validating through the use of specific controls.
Reagents & System Setup
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Controls:
-
High Clearance: Verapamil or Propranolol.
-
Low Clearance: Warfarin.
-
Negative Control: Incubation without NADPH (to rule out chemical instability).
-
Step-by-Step Workflow
-
Pre-Incubation:
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction (
).
-
-
Sampling:
-
Extract aliquots (50 µL) at specific time points:
minutes.
-
-
Quenching:
-
Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide).
-
Why: This precipitates proteins and stops enzymatic activity instantly.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode) to track the disappearance of the parent mass.
-
Data Calculation
Calculate the Intrinsic Clearance (
Data Interpretation & Optimization Strategies
Interpreting Results
| Classification | Implication | |
| < 10 | Low | Good metabolic stability.[1] Suitable for oral dosing. |
| 10 - 45 | Moderate | Acceptable, but may require twice-daily dosing. |
| > 45 | High | Rapid clearance.[1] Likely poor bioavailability. |
Medicinal Chemistry Optimization
If the scaffold shows high clearance (likely due to the azepine ring), employ the following strategies:
-
Deuteration: Replace hydrogen atoms at the
-carbons of the azepine ring with Deuterium. This exploits the Kinetic Isotope Effect (KIE), making C-H bond breakage by CYP450 significantly harder [1]. -
Fluorination: Introduce a fluorine atom at the C4 or C8 position. Fluorine is bio-isosteric to hydrogen but blocks metabolic oxidation due to the strength of the C-F bond.
-
Steric Shielding: Introduce a gem-dimethyl group adjacent to the azepine nitrogen. This creates steric hindrance that prevents the CYP heme iron from accessing the nitrogen lone pair or the
-carbon. -
Scaffold Hopping: If the 7-membered ring is too labile, contract it to a 6-membered piperidine (tetrahydropyrazolo-pyridine).[1] Piperidines are generally more metabolically robust than azepines [2].
References
-
Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.[1][3] Retrieved from [Link]
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Cyprotex. (n.d.). Microsomal Stability Assay Protocol.[2][3][4][5] Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.[1][6] Retrieved from [Link]
-
Creative Bioarray. (n.d.). Microsomal Stability Assay Service.[2][4][5] Retrieved from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. mttlab.eu [mttlab.eu]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Functionalization of the Azepine Nitrogen in Pyrazolo-Azepine Scaffolds
Introduction: The Strategic Importance of Pyrazolo-Azepine Scaffolds and their N-Functionalization
The fusion of a pyrazole ring with an azepine moiety creates a class of bicyclic heteroaromatic scaffolds with significant potential in medicinal chemistry and drug discovery. The pyrazole component, a common pharmacophore, offers a versatile platform for interacting with biological targets through hydrogen bonding and other non-covalent interactions. The seven-membered azepine ring, with its inherent conformational flexibility, provides a unique three-dimensional architecture that can be exploited to enhance binding affinity and selectivity for specific protein targets.[1][2]
The secondary amine of the azepine ring presents a critical handle for synthetic diversification. Functionalization at this position allows for the modulation of the scaffold's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. More importantly, it provides a vector for introducing a wide array of substituents that can probe the chemical space of a target's binding pocket, leading to the optimization of potency and selectivity. This guide provides a detailed overview of common and effective strategies for the functionalization of the azepine nitrogen in pyrazolo-azepine scaffolds, complete with detailed protocols, mechanistic insights, and practical troubleshooting advice.
Core Functionalization Strategies: A Practical Guide
The functionalization of the azepine nitrogen can be broadly categorized into four key transformations: N-alkylation, N-arylation, N-acylation, and N-sulfonylation. Each of these methods introduces a distinct class of substituents, thereby offering a diverse toolkit for the medicinal chemist.
N-Alkylation: Introducing Aliphatic Diversity
N-alkylation is a fundamental transformation for introducing simple to complex alkyl groups onto the azepine nitrogen. This is often achieved via a nucleophilic substitution reaction where the deprotonated azepine nitrogen acts as a nucleophile, attacking an alkyl halide or a similar electrophile.
Causality Behind Experimental Choices:
The choice of base is critical in N-alkylation to ensure efficient deprotonation of the azepine nitrogen without promoting side reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred for their ability to irreversibly deprotonate the amine, driving the reaction to completion. The choice of solvent is also important; polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively solvate the cation of the base and the starting materials.
dot
Caption: General workflow for the N-alkylation of pyrazolo-azepine scaffolds.
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
Materials:
-
Pyrazolo-azepine scaffold
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions:
-
Sodium hydride is a flammable solid that reacts violently with water.[3][4][5][6][7] Handle under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.
-
Alkyl halides are often toxic and lachrymatory. Handle with appropriate personal protective equipment (PPE).
-
DMF is a skin and respiratory irritant. Use in a well-ventilated area.
Procedure:
-
To a solution of the pyrazolo-azepine (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere, add NaH (1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazolo-azepine.
| Troubleshooting Common Issues in N-Alkylation | |
| Issue | Potential Cause & Solution |
| Low or no conversion | Incomplete deprotonation: Ensure NaH is fresh and the solvent is anhydrous. Increase the reaction time or temperature. Steric hindrance: For bulky alkyl halides, consider using a more reactive electrophile (e.g., alkyl triflate) or a different method like reductive amination. |
| Over-alkylation (formation of quaternary ammonium salt) | Excess alkyl halide or reactive primary product: Use a stoichiometric amount of the alkylating agent. Add the alkyl halide slowly at a low temperature. |
| Side reactions | Elimination with secondary/tertiary alkyl halides: Use a less hindered base or lower the reaction temperature. |
N-Arylation: Forging the C-N Aryl Bond
The introduction of an aryl or heteroaryl group at the azepine nitrogen is a powerful strategy for expanding the structural diversity and exploring structure-activity relationships. Transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and the Chan-Lam coupling, are the most prevalent methods for this transformation.
Causality Behind Experimental Choices:
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is highly versatile and tolerates a wide range of functional groups.[7][8][9][10] The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands generally providing higher catalytic activity. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is necessary to deprotonate the amine and facilitate the catalytic cycle.
-
Chan-Lam Coupling: This copper-catalyzed reaction offers the advantage of often being performed under milder conditions, sometimes even in the presence of air.[2][4][5][6][11][12][13] It typically utilizes arylboronic acids as the coupling partners. The presence of a base and sometimes a ligand is required to facilitate the transmetalation and reductive elimination steps.
dot
Caption: Comparison of Buchwald-Hartwig and Chan-Lam N-arylation reactions.
Protocol 2: Buchwald-Hartwig Amination of a Pyrazolo-Azepine Scaffold
This protocol is adapted from methodologies successful for the closely related pyrazolo[3,4-c]pyridine scaffold.[9]
Materials:
-
Pyrazolo-azepine scaffold
-
Aryl bromide or iodide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
-
Celite®
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, to a reaction vial, add the pyrazolo-azepine (1.0 eq), aryl halide (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and NaOtBu (1.5 eq).
-
Add anhydrous toluene (0.1 M) and seal the vial.
-
Heat the reaction mixture at 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with EtOAc and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Chan-Lam Coupling of a Pyrazolo-Azepine Scaffold
Materials:
-
Pyrazolo-azepine scaffold
-
Arylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Dichloromethane (DCM) or Methanol (MeOH)
-
Molecular sieves (4 Å, optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add the pyrazolo-azepine (1.0 eq), arylboronic acid (1.5 eq), and Cu(OAc)₂ (1.1 eq).
-
Add DCM or MeOH (0.1 M) followed by pyridine (2.0 eq).
-
If using a sensitive substrate, activated 4 Å molecular sieves can be added.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture and concentrate under reduced pressure.
-
Partition the residue between EtOAc and saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Comparative Overview of N-Arylation Methods | ||
| Parameter | Buchwald-Hartwig Amination | Chan-Lam Coupling |
| Catalyst | Palladium | Copper |
| Aryl Source | Aryl halides, triflates | Arylboronic acids |
| Reaction Conditions | Typically requires inert atmosphere and anhydrous conditions | Often tolerant of air and moisture |
| Base | Strong bases (e.g., NaOtBu, K₂CO₃) | Milder bases (e.g., pyridine, Et₃N) |
| Substrate Scope | Very broad, including sterically hindered substrates | Broad, but can be sensitive to electronic effects |
| Cost | Palladium catalysts and ligands can be expensive | Copper catalysts are generally more economical |
N-Acylation: Installation of Amide Functionality
N-acylation introduces an amide bond, which can act as a hydrogen bond donor or acceptor and significantly alter the electronic properties of the scaffold. This transformation is typically achieved by reacting the pyrazolo-azepine with an acylating agent such as an acyl chloride or an acid anhydride.
Causality Behind Experimental Choices:
The reactivity of the acylating agent dictates the reaction conditions. Acyl chlorides are highly reactive and often react readily at room temperature, usually in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the HCl byproduct. Acid anhydrides are also effective acylating agents, and their reactions can be catalyzed by acids or bases.[14][15][16][17] The mechanism generally involves a nucleophilic attack of the azepine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group.[14][15][16][17]
dot
Caption: General mechanism for the N-acylation of the azepine nitrogen.
Protocol 4: N-Acylation using an Acyl Chloride
Materials:
-
Pyrazolo-azepine scaffold
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrazolo-azepine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M) at 0 °C, add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Sulfonylation: Introducing Sulfonamide Groups
N-sulfonylation introduces a sulfonamide moiety, a privileged functional group in medicinal chemistry known for its ability to act as a hydrogen bond donor and mimic a carboxylate group. This is typically achieved by reacting the pyrazolo-azepine with a sulfonyl chloride in the presence of a base.
Causality Behind Experimental Choices:
Similar to N-acylation, N-sulfonylation requires a base to neutralize the HCl generated during the reaction. Pyridine is often used as both the base and the solvent. The reaction generally proceeds readily due to the high electrophilicity of the sulfonyl chloride.
Protocol 5: N-Sulfonylation using a Sulfonyl Chloride
Materials:
-
Pyrazolo-azepine scaffold
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)
-
Pyridine
-
Anhydrous dichloromethane (DCM) (optional)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the pyrazolo-azepine (1.0 eq) in pyridine (0.2 M) at 0 °C, add the sulfonyl chloride (1.1 eq) portion-wise.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, remove the pyridine under reduced pressure.
-
Dissolve the residue in EtOAc and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The functionalization of the azepine nitrogen in pyrazolo-azepine scaffolds is a critical step in the exploration of this promising class of molecules for drug discovery. The methods outlined in this guide—N-alkylation, N-arylation, N-acylation, and N-sulfonylation—provide a robust and versatile toolkit for the synthesis of diverse libraries of compounds. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently navigate the chemical space around this privileged scaffold to develop novel therapeutic agents.
References
-
ResearchGate. (2025). Seven-Membered Rings. [Link]
-
Alkali Metals Ltd. (n.d.). MSDS for SODIUM HYDRIDE. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. [Link]
-
Reddit. (2025). I desperately need help and I'm out of answers. : r/OrganicChemistry. [Link]
-
ACS Publications. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Synthesis of N-sulfonated N-azepines. [Link]
-
YouTube. (2020). Acylation using an anhydride. [Link]
-
ResearchGate. (2026). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
-
YouTube. (2016). Acylation (Acid Anhydride Reactions). [Link]
-
ResearchGate. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines. [Link]
-
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID**. (n.d.). [Link]
-
PMC. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2020). 22.5: Acid Anhydride Chemistry. [Link]
-
YouTube. (2019). 08.06 Acylation by Anhydrides and Esters. [Link]
-
ResearchGate. (n.d.). Synthesis of Some Pyrazolo [Diazepine, Pyrazole, Isoxazole and Pyrimidine] Derivatives and Related Compounds. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. [Link]
-
PMC. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. [Link]
-
ChemRxiv. (n.d.). A little about Pyrazolo[3,4-d][1][3]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. [Link]
-
MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
RSC Publishing. (n.d.). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. [Link]
-
PMC. (n.d.). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. [Link]
Sources
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- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. alkalimetals.com [alkalimetals.com]
- 5. fishersci.com [fishersci.com]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 17. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclization Conditions for Pyrazolo-Azepine Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazolo-azepine synthesis. This guide is designed for researchers, scientists, and drug development professionals actively working on the synthesis of this privileged heterocyclic scaffold. The inherent challenges in forming seven-membered rings, such as high activation barriers and competing side reactions, often complicate these syntheses.[1] This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental conditions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during pyrazolo-azepine cyclization reactions.
Q1: My intramolecular cyclization is giving a very low yield, with significant formation of oligomers/polymers. What is the primary cause and how can I improve the yield?
A1: This is a classic problem in the formation of medium-sized rings like azepines. The primary cause is that the rate of the desired intramolecular reaction is slower than the rate of competing intermolecular reactions, which lead to dimers, oligomers, and polymers. The key to solving this is to manipulate the reaction conditions to favor intramolecular cyclization.
Core Principle: The High-Dilution Principle To favor the unimolecular cyclization, the reaction must be conducted under conditions of high dilution (typically 0.01-0.001 M). At very low concentrations, the probability of two substrate molecules finding each other in solution is drastically reduced, while the proximity of the reactive ends within the same molecule remains unchanged.
Troubleshooting Steps & Optimization Strategies:
-
Increase Effective Molarity via Slow Addition: Instead of adding all the substrate at once, use a syringe pump to slowly add a concentrated solution of your linear precursor to a large volume of heated solvent containing the catalyst or reagent. This technique maintains a very low instantaneous concentration of the substrate, effectively creating a "pseudo-dilution" environment that strongly favors the intramolecular pathway.[2]
-
Optimize Reaction Temperature: Temperature can be a double-edged sword. While higher temperatures can help overcome the activation energy for the cyclization, they can also accelerate side reactions. Systematically screen temperatures; sometimes, lower temperatures (-25 °C to room temperature) can provide a better balance between the rate of the desired reaction and undesired pathways.[2]
-
Choice of Solvent: The solvent can influence the conformation of the linear precursor. A solvent that promotes a folded or "pre-cyclized" conformation can increase the effective molarity of the reactive ends, accelerating the cyclization. Experiment with a range of solvents with varying polarities.
Q2: I am attempting a cyclization that should yield a pyrazolo[3,4-d][3][4]diazepine, but instead, I'm isolating a 6-aminopyrazolo[3,4-c]pyridin-7-one. Why is this ring contraction occurring?
A2: This specific issue highlights the sensitivity of certain pyrazolo-azepine precursors to reaction pH. The formation of the fused pyridine ring is a known acid-catalyzed rearrangement.[3] When synthesizing pyrazolo[3,4-d][4][5]diazepines from precursors like the hydrazone hydrazide of a phenacylpyrazole carboxylic acid, the presence of acid (e.g., acetic acid, HCl, or p-toluenesulfonic acid) promotes an alternative cyclization pathway leading to the thermodynamically more stable six-membered pyridine ring.[3]
Causality & Solution:
-
Mechanism of Ring Contraction: In an acidic medium, the reaction intermediate can undergo a cyclization that ultimately leads to the condensed pyridine system. Even the target pyrazolodiazepinone product can contract to the pyridine ring in the presence of acid.[3]
-
Preventative Measure: The key is to eliminate acid from the reaction medium. The successful formation of the 1,2-diazepine ring occurs in a neutral or basic medium.[3] Conduct the cyclization by simply heating the precursor in a high-boiling neutral solvent like ethyl cellosolve or dioxane.
| Condition | Predominant Product | Rationale |
| Acidic (e.g., EtOH/AcOH) | Pyrazolo[3,4-c]pyridine | Acid catalyzes rearrangement to the more stable 6-membered ring.[3] |
| Neutral/Basic (e.g., Dioxane) | Pyrazolo[3,4-d]diazepine | The desired 7-membered ring closure is kinetically favored.[3] |
Q3: My gold-catalyzed cyclization of an alkynyl-substituted pyrazole is not regioselective, producing both the 7-membered pyrazolo[3][6]oxazepine and the 6-membered pyrazolo[3][6]oxazine. How can I control the outcome?
A3: The regioselectivity in metal-catalyzed cyclizations of precursors containing multiple potential nucleophilic sites is dictated by the reaction mechanism, specifically whether it follows a 7-endo-dig or a 6-exo-dig pathway. This can be controlled by the choice of catalyst and base.
Expert Insight:
-
Gold Catalysis Favors 7-endo-dig: Gold(I) and Gold(III) catalysts, such as AuCl₃, are known to be highly oxophilic and activate the alkyne for nucleophilic attack. In many substrates, this activation leads preferentially to the 7-endo-dig cyclization, forming the C–N bond required for the pyrazolo[4][6]oxazepine ring.[7]
-
Base-Mediated Cyclization Favors 6-exo-dig: In contrast, using a strong base like sodium hydride (NaH) without a gold catalyst promotes deprotonation of the most acidic proton, often leading to a different nucleophilic attack. This typically favors the kinetically preferred 6-exo-dig pathway, resulting in the formation of the six-membered pyrazolo[4][6]oxazine.[7]
Strategy for Selectivity: To obtain the pyrazolo-azepine, utilize a gold catalyst (e.g., AuCl₃) under neutral or mildly acidic conditions. To selectively synthesize the six-membered ring, switch to a strong, non-nucleophilic base like NaH in an appropriate solvent like THF.[7]
Part 2: Troubleshooting Specific Synthetic Protocols
Guide 1: Issues with Metal-Catalyzed Intramolecular Cyclizations
Metal-catalyzed reactions (using Au, Ag, Pd, Cu) are powerful but can be sensitive to impurities and reaction conditions.
-
Problem: Reaction Stalls or Fails to Initiate
-
Cause - Catalyst Poisoning: The catalyst can be poisoned by impurities in the starting materials, solvent, or atmosphere (e.g., sulfur, excess phosphines, water, or oxygen).
-
Solution:
-
Purify Reagents: Ensure starting materials are pure and solvents are anhydrous and degassed.
-
Inert Atmosphere: Run the reaction under a rigorously inert atmosphere (Argon or Nitrogen).
-
Screen Catalysts: If one catalyst fails, try a different one. For example, if a silver(I) triflate-catalyzed post-Ugi cyclization stalls, ensure the substrate is free of nucleophilic impurities that could bind to the silver.[6]
-
-
-
Problem: Low Yields in Ullmann-Type C-N Coupling/Cyclization
-
Cause - Suboptimal Ligand or Base: The efficiency of copper-catalyzed Ullmann-type reactions is highly dependent on the choice of ligand and base.
-
Solution:
-
Systematic Optimization: Create a small optimization table to screen different copper sources (e.g., CuI, Cu₂O), ligands (e.g., L-proline, various diamines), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and solvents (e.g., DMF, Dioxane, Toluene).[8]
-
Temperature Control: These reactions often require high temperatures (110-150 °C). Ensure consistent and accurate heating. Increasing the temperature can significantly improve yield.[8]
-
-
Guide 2: Challenges in Multi-Component Reactions (MCRs)
MCRs are efficient but can be complex to optimize. A one-pot, four-component reaction to form a pyrazolo-azepine core, for instance, involves multiple sequential steps that must all proceed efficiently.[4]
-
Problem: Formation of an Unexpected Product or Intermediate
-
Cause - Temperature-Dependent Selectivity: In some complex MCRs, temperature can be a critical switch that directs the reaction toward different products. For example, in an I₂-DMSO-mediated synthesis, a cooperative aza-[4+3] cycloaddition may form the core skeleton, but a subsequent aromatization step might only occur at a higher temperature.[4]
-
Solution:
-
Precise Temperature Control: Carefully control the reaction temperature. Run the reaction at different temperatures (e.g., 80 °C vs. 120 °C) and analyze the products to see if a temperature-dependent switch exists.
-
Staged Temperature Profile: It may be necessary to run the reaction at a lower temperature to form the initial scaffold and then increase the temperature to induce a final aromatization or rearrangement step.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for High-Dilution Intramolecular Cyclization
This protocol is a starting point for optimizing any intramolecular cyclization prone to polymerization.
-
Setup: In a three-neck round-bottom flask equipped with a condenser, a nitrogen/argon inlet, and a rubber septum, add the bulk of the anhydrous, degassed solvent (to achieve a final concentration of ~0.005 M) and the catalyst/reagent.
-
Precursor Solution: In a separate flask, dissolve the linear precursor in a small amount of the same anhydrous solvent. Load this solution into a gas-tight syringe.
-
Slow Addition: Place the syringe into a syringe pump. Heat the reaction flask to the desired temperature.
-
Execution: Begin the slow addition of the precursor solution via the syringe pump over a period of 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS by taking small aliquots from the reaction pot.
-
Workup: Once the reaction is complete, cool the mixture and proceed with the standard aqueous/extractive workup and purification.
Table 1: Comparison of Selected Catalytic Systems for Pyrazolo-Azepine Formation
| Method | Catalyst / Reagent | Key Substrates | Typical Conditions | Advantages / Disadvantages |
| Iodine-Mediated MCR | I₂ / DMSO | Aldehydes, Amines, etc. | 1-pot, 4-component; Temperature control for selectivity.[4] | High efficiency; Can be complex to optimize. |
| Proline-Catalyzed | L-Proline | 5-Aminopyrazoles, Pyruvic Acid | Conventional heating or Microwave.[5] | Green catalyst, mild conditions; May have substrate limitations. |
| Gold-Catalyzed Cyclization | AuCl₃ | Alkynyl-substituted pyrazoles | Anhydrous solvent (e.g., MeCN).[7] | High regioselectivity for 7-endo cyclization; Catalyst cost. |
| Silver-Catalyzed Cyclization | Ag(I) Triflate | Ugi-adducts with propargylamides | Mild conditions.[6] | Tolerates diverse substitution; Sensitive to impurities. |
| Deprotection-Induced Cyclization | Acid (e.g., TFA) | Boc-protected aminoalkyl pyrazoles | Deprotection followed by spontaneous cyclization.[9] | Clean reaction; Requires synthesis of protected precursor. |
Part 4: Visualization of Workflows
Diagram 1: Troubleshooting Low Yield in Cyclization
This diagram outlines a logical workflow for addressing low yields in pyrazolo-azepine ring formation.
Caption: A decision tree for troubleshooting low cyclization yields.
Diagram 2: Controlling Ring Size Selectivity
This diagram illustrates the decision process for selectively forming a 7-membered azepine ring versus a 6-membered pyridine/oxazine ring.
Sources
- 1. jopir.in [jopir.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Modular and selective synthesis of pyrazolo-azepino-centred polycyclic aromatic and non-aromatic architectures - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
For researchers, medicinal chemists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern science. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of novel small molecules, using the heterocyclic scaffold 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine as a central example.
The pyrazolo[4,3-c]heterocyclic scaffold is of significant interest due to its prevalence in compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The development of new derivatives, such as our target molecule, necessitates rigorous structural verification. While single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining a molecule's 3D structure, it is not always feasible. Consequently, a multi-faceted analytical approach is often required. This guide will explore the experimental workflows, data interpretation, and comparative strengths of SCXRD, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supplemented by computational methods.
The Foundation: Synthesis of the Pyrazolo[4,3-c]azepine Core
Before any structural analysis can commence, the synthesis of a pure sample is paramount. The pyrazolo-azepino-centered polyheterocyclic system can be constructed through various synthetic strategies. One efficient approach involves a one-pot, multi-component reaction, for instance, an I2-DMSO-mediated protocol that can selectively yield aromatic and non-aromatic fused architectures.[2] Other methods include the cyclization of N-propargyl pyrazoles catalyzed by gold salts or supported by bases like NaH.[3] Regardless of the specific route, rigorous purification, typically by column chromatography or recrystallization, is essential to ensure that the sample analyzed is a single, pure compound.
Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful technique for determining the three-dimensional structure of a molecule at the atomic level. It provides a definitive and highly accurate map of atomic positions, bond lengths, bond angles, and stereochemistry.
The Principle of SCXRD
The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. When a focused beam of monochromatic X-rays strikes the crystal, the electrons of the atoms scatter the X-rays. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere with each other constructively in specific directions, producing a unique diffraction pattern of spots. The geometry and intensity of this pattern are directly related to the arrangement of atoms in the crystal's unit cell.[4]
Experimental Workflow for SCXRD
The path from a purified compound to a final crystal structure is a multi-step process, with crystallization often being the most significant bottleneck.[5]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Modular and selective synthesis of pyrazolo-azepino-centred polycyclic aromatic and non-aromatic architectures - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
